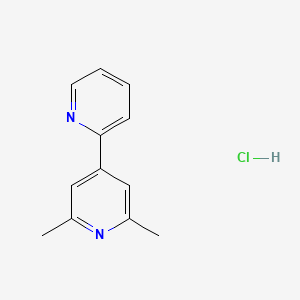![molecular formula C14H18N2O2S B6119663 1-ethyl-4-[2-(phenylthio)ethyl]-2,3-piperazinedione](/img/structure/B6119663.png)
1-ethyl-4-[2-(phenylthio)ethyl]-2,3-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antidiabetic Activity
Diabetes mellitus is a chronic disease characterized by hyperglycemia, which can lead to organ damage and vascular complications. Compound 2a has demonstrated potent antidiabetic activity by inhibiting two key enzymes: α-amylase and α-glycosidase. These enzymes play crucial roles in carbohydrate metabolism. The IC50 values for compound 2a are 3.57 ± 1.08 μg/ml (α-amylase) and 10.09 ± 0.70 μg/ml (α-glycosidase), outperforming the positive control acarbose (IC50 = 6.47 and 44.79 μg/ml, respectively) .
Antioxidant Properties
Compound 2a exhibits remarkable antioxidant activity. Using β-carotene linoleic acid and DPPH methods, it has shown superior antioxidant effects compared to positive controls. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Researchers are exploring its potential as a natural antioxidant supplement .
Anti-Obesity Effects
Obesity is a global health concern associated with various metabolic disorders. Compound 2a also demonstrates anti-lipase activity, inhibiting the enzyme responsible for fat digestion. Its IC50 value (107.95 ± 1.88 μg/ml) surpasses that of orlistat (IC50 = 25.01 ± 0.78 μg/ml), a common anti-obesity drug. Investigating its use in weight management and obesity-related complications is an active area of research .
Molecular Docking Studies
To understand the interactions between compound 2a and α-amylase, researchers conducted molecular docking studies. These simulations provide insights into the binding pocket and potential mechanisms of action. The results suggest that compound 2a could be further explored for antidiabetic, antioxidant, and anti-obesity applications .
Medicinal Chemistry and Drug Design
Given its multifaceted effects, compound 2a holds promise as a lead compound for drug development. Medicinal chemists are investigating its structural modifications to optimize its pharmacological properties. Formulating suitable pharmaceutical dosage forms for clinical testing is a critical step toward addressing global health challenges .
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit antimicrobial properties . Therefore, it’s plausible that this compound may also interact with bacterial enzymes or proteins, disrupting their normal function.
Biochemical Pathways
Similar compounds have been reported to interfere with bacterial cell wall synthesis . This suggests that the compound may affect similar pathways, leading to disruption of bacterial growth and proliferation.
Pharmacokinetics
The compound’s molecular weight (22835 g/mol) suggests that it may have suitable pharmacokinetic properties for drug development, as most orally administered drugs have a molecular weight between 160 and 480 g/mol.
Result of Action
Based on the antimicrobial properties of similar compounds , it can be hypothesized that this compound may lead to the disruption of bacterial cell wall synthesis, resulting in bacterial cell death.
Eigenschaften
IUPAC Name |
1-ethyl-4-(2-phenylsulfanylethyl)piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-2-15-8-9-16(14(18)13(15)17)10-11-19-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZCOSLORQCKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-[2-(phenylthio)ethyl]-2,3-piperazinedione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-benzodioxol-5-yl)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6119580.png)


![7-(2,2-dimethylpropyl)-2-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6119601.png)
![[({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid](/img/structure/B6119613.png)
![2-(1-isopropyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B6119618.png)
![1-(4-bromobenzoyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B6119623.png)
![4-fluoro-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]benzenesulfonohydrazide](/img/structure/B6119624.png)
![N,1-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)cyclohexanecarboxamide](/img/structure/B6119629.png)
![10-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B6119642.png)

![6-{[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6119657.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6119659.png)
![ethyl 3,3,3-trifluoro-2-hydroxy-2-({[2-(hydroxyimino)-1-methylpropylidene]amino}oxy)propanoate](/img/structure/B6119683.png)